molecular formula C14H18O2 B1317125 6-Butoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 28945-95-1

6-Butoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1317125
CAS No.: 28945-95-1
M. Wt: 218.29 g/mol
InChI Key: YIHSDISKXGDKPU-UHFFFAOYSA-N
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Description

6-Butoxy-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Biological Activity

6-Butoxy-3,4-dihydronaphthalen-1(2H)-one (CAS No. 28945-95-1) is a synthetic compound belonging to the naphthalenone class, characterized by its unique chemical structure that includes a butoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.
  • Anti-inflammatory Effects : Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation. The mechanism likely involves modulation of signaling pathways associated with inflammatory responses.
  • Neuroprotective Potential : Similar naphthalenones have been investigated for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from apoptosis.

Mechanistic Studies

The biological mechanisms underlying the activity of this compound are not fully elucidated; however, related compounds have demonstrated the ability to interact with various molecular targets:

  • Enzyme Inhibition : Some studies indicate that naphthalenones can inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : There is evidence suggesting interaction with neurotransmitter receptors, which could explain potential neuroprotective effects.

Case Studies

  • In Vitro Studies : In vitro assays conducted on cell lines exposed to oxidative stress revealed that this compound significantly reduced cell death and improved cell viability compared to controls.
  • Animal Models : In vivo studies using rodent models have shown promising results regarding the anti-inflammatory effects of this compound. Dosing at various concentrations resulted in decreased levels of inflammatory markers in serum samples.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntioxidantReduced oxidative stress markers
Anti-inflammatoryDecreased pro-inflammatory cytokines
NeuroprotectionImproved neuronal survival

Properties

IUPAC Name

6-butoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-3-9-16-12-7-8-13-11(10-12)5-4-6-14(13)15/h7-8,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHSDISKXGDKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517148
Record name 6-Butoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28945-95-1
Record name 6-Butoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.50 g of 6-hydroxy-1-tetralone in 20 ml of acetone, 2.54 g of potassium carbonate and 2 ml of 1-bromobutane were heated under reflux for four days. After evaporation the residue was diluted carefully in 20 ml of 1N hydrochloric acid and extracted three times with ethyl acetate. Then the extracts were washed with aqueous saturated solutions of sodium hydrogen carbonate and sodium chloride and dried over sodium sulfate. After evaporation the resulting residue was purified by chromatography with diethyl ether/petroleum ether (1:2) to yield 3.08 g (91.5% of the theoretical yield) of 6-n-butoxy-1-tetralone in the form of a nearly colorless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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